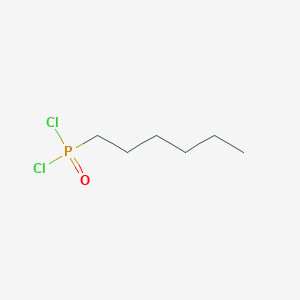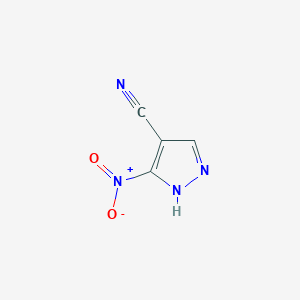
Hexylphosphonic dichloride
Übersicht
Beschreibung
Hexylphosphonic dichloride is an organophosphorus compound with the linear formula CH3(CH2)5P(O)Cl21. It has a molecular weight of 203.0512. It is used in the preparation of hexylphosphonic acid via reaction with water, phosphonate esters, and methyl 4-methylumbelliferyl hexylphosphonate13.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Hexylphosphonic dichloride.Molecular Structure Analysis
The molecular structure of Hexylphosphonic dichloride consists of a hexyl chain (CH3(CH2)5) attached to a phosphorus atom, which is further connected to an oxygen atom and two chlorine atoms24.
Chemical Reactions Analysis
Hexylphosphonic dichloride is used in the preparation of hexylphosphonic acid via reaction with water, phosphonate esters, and methyl 4-methylumbelliferyl hexylphosphonate13.
Physical And Chemical Properties Analysis
Hexylphosphonic dichloride is a liquid at room temperature. It has a refractive index of 1.465 (lit.) and a density of 1.185 g/mL at 25 °C (lit.)1. It has a boiling point of 114-121 °C/16 mmHg (lit.)1.Wissenschaftliche Forschungsanwendungen
1. Development of Flame Retardant Solid Polymer Electrolytes
Hexylphosphonic dichloride (HPD) has been used in the development of flame retardant solid polymer electrolytes for lithium polymer batteries. A green synthesis technique involving polycondensation under microwave irradiation of HPD with bisphenol was described, resulting in a polymer with high thermal stability, beginning to lose weight above 280°C. The electrochemical properties of the solid polymer electrolytes obtained from the polyphosphonate complexed with different lithium salts were determined, showcasing its potential in battery technology (Popa et al., 2017).
2. Usage in Synthesis of Phosphorylated Cyclotriphosphazenes
HPD has also played a role in the synthesis of phosphorylated cyclotriphosphazenes, a class of compounds with potential applications in various fields. The synthesis process involved the reaction of hexachlorocyclotriphosphazene with diethyl 4-hydroxyphenylphosphonate in the presence of anhydrous potassium carbonate, leading to the production of hexaarylphosphono derivatives. These compounds were characterized by various spectroscopic methods and showed interesting thermal properties (Lejeune et al., 2008).
3. Role in Quantum Rods Growth
In the field of nanotechnology, HPD has been utilized in the shape evolution of CdSe quantum confined nanorods (quantum rods). HPD, as a strong cadmium ligand, plays a crucial role in enabling the high monomer concentrations necessary for the growth of quantum rods. This application highlights its significance in the controlled synthesis of nanostructures (Peng & Peng, 2001).
Safety And Hazards
Hexylphosphonic dichloride is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B15. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing mist or vapors, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures if swallowed, in contact with skin or eyes, or if inhaled15.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of Hexylphosphonic dichloride.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed information.
Eigenschaften
IUPAC Name |
1-dichlorophosphorylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXBQDURAKBNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370141 | |
| Record name | Hexylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylphosphonic dichloride | |
CAS RN |
928-64-3 | |
| Record name | Hexylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)



![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
